molecular formula C16H16N8O2 B2726093 N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396790-67-2

N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide

Cat. No. B2726093
CAS RN: 1396790-67-2
M. Wt: 352.358
InChI Key: RORXXVOPBPPMCD-UHFFFAOYSA-N
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Description

“N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide” is a complex organic compound that contains several functional groups, including a tetrazole, a phenyl ring, a morpholine ring, a pyridazine ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrazole and phenyl rings are likely to contribute to the compound’s aromaticity, while the morpholine and pyridazine rings could add steric bulk .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could increase its solubility in water .

Scientific Research Applications

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a flavoprotein involved in uric acid formation within the human body. Researchers have designed and synthesized a series of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as novel XO inhibitors . Among these, compound g25 stands out with an impressive inhibitory potency (IC50 = 0.022 μM), comparable to the clinically used drug topiroxostat (IC50 = 0.017 μM). Notably, g25 features a unique 1H-imidazole-5-carboxamide scaffold. Enzyme kinetic studies reveal that it acts as a mixed-type XO inhibitor. Molecular docking and dynamics simulations highlight stable hydrogen bonds between g25 and the Glu1261 residue of XO, contributing to its binding affinity. Furthermore, in vivo studies demonstrate its hypouricemic effect in a hyperuricemic rat model.

Antimicrobial Activity

Tetrazole derivatives have garnered interest for their antimicrobial properties. While not specifically mentioned for our compound, related tetrazole compounds have exhibited antimicrobial activity . Further exploration of the compound’s potential in this area could yield valuable insights.

Fentanyl Analogs

Although not directly related to our compound, understanding the structure-activity relationships of fentanyl analogs sheds light on the significance of specific substitutions. For instance, carfentanil, a potent fentanyl analog, carries an N-4 substituted moiety similar to our compound . Investigating such analogs may provide clues for drug design and optimization.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many tetrazole-containing compounds are used as xanthine oxidase inhibitors in the treatment of gout .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

6-morpholin-4-yl-N-[4-(tetrazol-1-yl)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O2/c25-16(14-5-6-15(20-19-14)23-7-9-26-10-8-23)18-12-1-3-13(4-2-12)24-11-17-21-22-24/h1-6,11H,7-10H2,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORXXVOPBPPMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide

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